![molecular formula C17H15NO4 B12964364 6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12964364.png)
6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is an organic heteropentacyclic compound. It is known for its complex structure, which includes a dioxolo ring fused to a quinoline backbone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
The synthesis of 6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Backbone: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Dioxolo Ring: The quinoline derivative is then subjected to a cyclization reaction with a suitable diol, such as catechol, under acidic conditions to form the dioxolo ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反应分析
6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents like halogens or nitro groups using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
科学研究应用
6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an apoptosis inducer, which could make it useful in cancer research.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and resins.
作用机制
The mechanism of action of 6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one involves its interaction with various molecular targets. For instance, as an apoptosis inducer, it may interact with cellular pathways that regulate programmed cell death, such as the caspase cascade. Its antibacterial action could involve the inhibition of bacterial enzymes or disruption of cell membrane integrity.
相似化合物的比较
Similar compounds to 6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one include:
Actinodaphnine: Another quinoline derivative with similar biological activities, such as antibacterial and antifungal properties.
Oliveroline: A compound with a similar dioxolo-quinoline structure, known for its potential medicinal properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity.
属性
分子式 |
C17H15NO4 |
|---|---|
分子量 |
297.30 g/mol |
IUPAC 名称 |
6-(3-methoxyphenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one |
InChI |
InChI=1S/C17H15NO4/c1-20-11-4-2-3-10(5-11)13-7-15(19)12-6-16-17(22-9-21-16)8-14(12)18-13/h2-6,8,13,18H,7,9H2,1H3 |
InChI 键 |
IIXRKOHTDRHQQN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2CC(=O)C3=CC4=C(C=C3N2)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



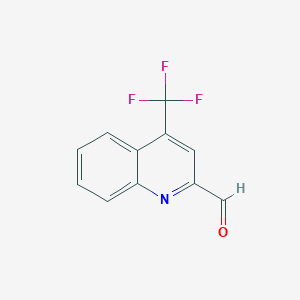

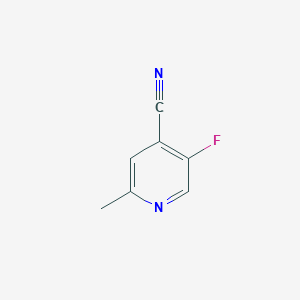
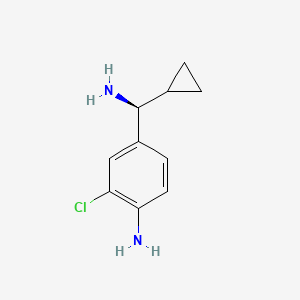
![2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12964320.png)

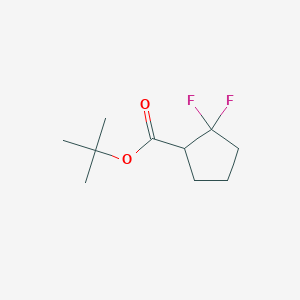
![Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate](/img/structure/B12964329.png)
![1-(Prop-2-yn-1-yl)-2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12964338.png)
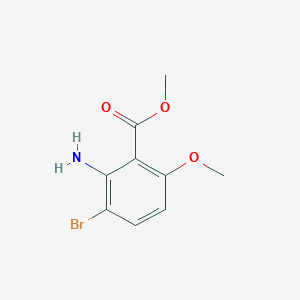
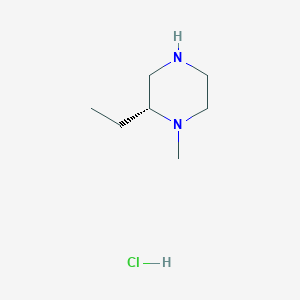
![Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12964372.png)

